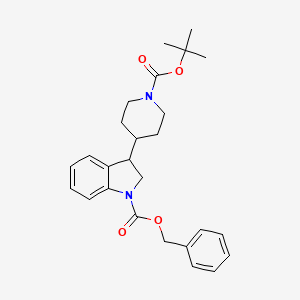

Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)indoline-1-carboxylate

Vue d'ensemble

Description

Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)indoline-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)indoline-1-carboxylate typically involves multiple steps. One common method includes the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indoline core.

Protection of Functional Groups: The tert-butoxycarbonyl (Boc) group is often used to protect the amine functionality during the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Key intermediates:

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Formylation | POCl₃, DMF, 0°C → rt | 1 H-Indole-3-carbaldehyde | 85% |

| N-Benzylation | Benzyl bromide, NaH, DMF | 1-Benzylindoline-3-carbaldehyde | 75% |

Piperidine Functionalization and Boc Protection

The piperidine subunit is introduced via coupling or alkylation:

-

Boc Protection : Piperidine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., Et₃N) to form tert-butyl piperidine-1-carboxylate .

-

Coupling to Indoline : Boc-protected piperidine-4-carboxylic acid is coupled to the indoline scaffold using EDCI/HOBt or similar peptide coupling agents .

Example reaction:

textIndoline-3-carboxylic acid + Boc-piperidine-4-amine → EDCI, HOBt, DMF → Target compound

Reported yields for analogous couplings : 70–85% .

Benzyl Ester Formation

The benzyl ester is introduced via:

-

Esterification : Reaction of the carboxylic acid with benzyl bromide under Mitsunobu conditions (DIAD, PPh₃) .

-

Direct Alkylation : Alkylation of indoline with 4-(Boc-piperidinyl)benzyl chloride in the presence of K₂CO₃ .

Data from analogous systems:

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| Indoline-3-carboxylic acid | Benzyl bromide, DIAD, PPh₃ | Benzyl indoline-3-carboxylate | 80% |

Deprotection and Further Functionalization

-

Boc Removal : Treatment with TFA or HCl in dioxane cleaves the Boc group, yielding a free piperidine amine .

-

Benzyl Ester Hydrolysis : Catalytic hydrogenation (H₂/Pd-C) or alkaline hydrolysis converts the benzyl ester to a carboxylic acid .

Comparative deprotection conditions:

| Group | Reagents | Conditions | Outcome |

|---|---|---|---|

| Boc | 4M HCl/dioxane | rt, 2h | Free amine (quantitative) |

| Benzyl ester | H₂, 10% Pd-C | MeOH, 12h | Carboxylic acid (90%) |

Reactivity in Medicinal Chemistry Contexts

-

Inhibitor Design : The compound serves as a precursor for kinase inhibitors (e.g., JAK2/BRD4 dual inhibitors) via substitution at the piperidine or indoline positions .

-

Toxicity Mitigation : Modifications to the benzyl or Boc groups (e.g., fluorination) improve metabolic stability while retaining activity .

SAR highlights:

| Modification | Effect on Activity | Source |

|---|---|---|

| Boc → Methyl | Retains activity (IC₅₀ ~35 nM) | |

| 4-Cl Benzyl → 4-F Benzyl | Increased cytotoxicity (CC₅₀/IC₅₀ <50) |

Key Challenges and Optimization

Applications De Recherche Scientifique

Synthesis of BPIC

The synthesis of BPIC involves multi-step organic reactions, which typically include:

- Formation of the indoline core : This step often involves cyclization reactions.

- Piperidine modification : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during further reactions.

- Benzyl ester formation : This final step links the benzyl group to the carboxylic acid, completing the structure.

These synthetic pathways require precise control of reaction conditions to achieve high yields and purity levels.

Biological Interactions

Preliminary studies indicate that BPIC may interact with various enzyme systems, particularly those involved in drug metabolism. Understanding these interactions is crucial for elucidating its pharmacokinetics and pharmacodynamics. Further research is needed to determine specific biological targets and mechanisms of action.

Applications in Medicinal Chemistry

BPIC's structural complexity allows it to serve as a versatile building block in medicinal chemistry:

- Drug Development : BPIC can be modified to create novel compounds that may exhibit therapeutic effects against various diseases.

- Targeted Drug Delivery : Its ability to interact with biological systems makes it a candidate for developing targeted drug delivery systems.

Applications in Organic Synthesis

In organic synthesis, BPIC can be utilized as an intermediate for creating more complex molecules. Its unique combination of functional groups allows for:

- Functionalization : The introduction of additional functional groups can enhance its reactivity and utility in synthesizing other compounds.

- Diverse Reaction Pathways : BPIC can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.

Mécanisme D'action

The mechanism of action of Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)indoline-1-carboxylate involves its interaction with specific molecular targets. The indoline core can interact with various biological receptors, while the piperidine ring can modulate the compound’s binding affinity and selectivity . The Boc group serves as a protective group, ensuring the compound’s stability during synthesis and biological assays .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-3-yl)indoline-1-carboxylate: Similar structure but with a different position of the piperidine ring.

3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: Contains a benzoic acid moiety instead of an indoline core.

Uniqueness

Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)indoline-1-carboxylate is unique due to its specific combination of the indoline core and piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields of research .

Activité Biologique

Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)indoline-1-carboxylate, with the CAS number 1160248-39-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 436.54 g/mol. The compound features a piperidine ring, which is significant in many bioactive molecules, enhancing its therapeutic potential.

Research indicates that compounds with a benzoylpiperidine structure often exhibit a variety of biological activities, including anti-cancer and neuroprotective effects. The benzoylpiperidine fragment is recognized for its metabolic stability and versatility in drug design, making it a promising scaffold in medicinal chemistry .

Anticancer Properties

A study focusing on benzoylpiperidine derivatives demonstrated notable antiproliferative activity against various cancer cell lines. For instance, compounds derived from this scaffold showed IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells . The mechanism involves competitive inhibition of certain enzymes, such as monoacylglycerol lipase (MAGL), which plays a role in cannabinoid signaling pathways linked to cancer progression.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine ring and the benzoyl moiety can significantly influence the biological activity of these compounds. For example, introducing hydroxyl groups or varying substituents on the phenolic ring has led to improved potency in inhibiting cancer cell growth .

Case Study 1: Antiproliferative Activity

In vitro studies on this compound revealed its ability to inhibit the growth of human breast cancer cells (MDA-MB-231 and MCF-7) with IC50 values indicating effective antiproliferative action. Further optimization of the compound led to derivatives with enhanced potency, demonstrating the importance of structural modifications in drug development .

Case Study 2: Neuroprotective Effects

Another study highlighted the neuroprotective potential of related benzoylpiperidine compounds against neurodegenerative disorders. These compounds exhibited activity through modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells .

Summary Table of Biological Activities

| Activity | Cell Lines Tested | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MDA-MB-231, MCF-7 | 19.9 - 75.3 | Inhibition of MAGL |

| Neuroprotective | Neuronal cell lines | Varies | Modulation of neurotransmitter systems |

Propriétés

IUPAC Name |

benzyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O4/c1-26(2,3)32-24(29)27-15-13-20(14-16-27)22-17-28(23-12-8-7-11-21(22)23)25(30)31-18-19-9-5-4-6-10-19/h4-12,20,22H,13-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGSNCABPGIPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.